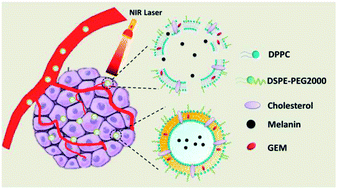Dual-functional melanin-based nanoliposomes for combined chemotherapy and photothermal therapy of pancreatic cancer
RSC Advances Pub Date: 2019-01-22 DOI: 10.1039/C8RA09420A
Abstract
Pancreatic cancer, one of the most common gastrointestinal tract cancers, leads to a high mortality rate of over 80% among patients. Conventional chemotherapy with gemcitabine (GEM) is undesirable due to the lack of effective tumor accumulation. To improve the survival of pancreatic cancer patients and the therapeutic efficiency of chemotherapy, dual-functional melanin-based nanoliposomes loaded with GEM were synthesized in our study, which combined chemotherapy and photothermal therapy (PTT). Hypothermia caused by melanin under near-infrared (NIR) laser exerted detrimental damage on pancreatic cancer cells after the passive accumulation of nanoliposomes in the tumor sites. Besides, the temperature increase could enhance the release of GEM from the nanoliposomes by changing the structural integrity of the nanoliposomes. Therefore, a synergistic antitumor effect was achieved by loading the chemotherapy agent GEM and the photothermal agent melanin into the nanoliposomes. The findings in this study strongly support that melanin-based nanoliposomes could be a desirable strategy against pancreatic carcinoma.


Recommended Literature
- [1] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [2] Dielectric properties of some polycrystalline stannates and cerates
- [3] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [4] Front cover
- [5] Theoretical equilibrium shape of hydroxyapatite, revised†
- [6] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [7] Contents list
- [8] Front cover
- [9] Mechanical behaviour and formation process of silkworm silk gut
- [10] High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 137868-52-1
-
CAS no.: 118290-05-4
-
CAS no.: 108694-93-5









